Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate
Description
Properties
Molecular Formula |
C14H15ClN2O3 |
|---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3/c1-4-20-14(18)9-7-17-11-6-10(15)12(19-3)5-8(11)13(9)16-2/h5-7H,4H2,1-3H3,(H,16,17) |
InChI Key |
BVFSODFLEVXKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)NC |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 4-Hydroxy Intermediate
An alternative route involves reacting the 4-hydroxy intermediate (ethyl 7-chloro-6-methoxy-4-hydroxyquinoline-3-carboxylate) with methylamine under Mitsunobu conditions. However, this method yields <50% due to competing side reactions.
One-Pot Halogenation-Amination
Combining chlorination and amination in a single pot reduces purification steps. Using POCl₃ and methylamine in dimethylformamide (DMF) at 120°C achieves 65% yield but requires stringent moisture control.
Comparative Table of Methods :
| Method | Yield | Purity | Complexity | Source |
|---|---|---|---|---|
| Stepwise Chlorination | 75% | >99% | High | |
| One-Pot Synthesis | 65% | 95% | Moderate | |
| Mitsunobu Amination | 45% | 90% | Low |
Characterization and Quality Control
Critical analytical data for intermediates and the final product include:
This compound :
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, J=7.1 Hz, CH₂CH₃), 3.07 (s, 3H, NCH₃), 3.98 (s, 3H, OCH₃), 4.43 (q, 2H, J=7.1 Hz, OCH₂), 6.89 (s, 1H, ArH), 8.52 (s, 1H, ArH).
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents and catalysts.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate has shown promising antimicrobial properties. Research indicates that quinoline derivatives can inhibit the growth of various bacterial strains. The presence of the methylamino group is believed to enhance its interaction with bacterial enzymes, potentially leading to effective treatments against resistant strains .
2. Anticancer Potential
Studies have demonstrated that quinoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
3. Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals targeting various diseases, including malaria and other parasitic infections. Its structural modifications can lead to improved efficacy and reduced toxicity, making it a valuable candidate in drug discovery programs .
Agrochemical Applications
1. Coccidiostatic Agents
Quinoline derivatives are explored as coccidiostats in veterinary medicine. This compound is being investigated for its potential to control coccidiosis in poultry, which is caused by protozoan parasites. Its effectiveness in inhibiting parasite growth could provide an alternative to traditional treatments .
2. Herbicides and Fungicides
The compound's chemical structure suggests potential applications in agrochemicals as herbicides or fungicides. Research into similar quinoline compounds indicates their ability to disrupt metabolic pathways in plants and fungi, leading to effective pest control measures .
Research Tool
1. Biological Studies
this compound can be utilized as a research tool in biological studies to investigate cellular mechanisms and pathways influenced by quinoline derivatives. Its ability to modulate enzyme activity makes it suitable for studying enzyme kinetics and inhibition .
2. Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Researchers can modify its structure to create derivatives with enhanced biological activities or selectivity for specific targets .
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Analysis at Position 4
The methylamino group at position 4 distinguishes this compound from several analogues:
- Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate: The hydroxyl group at position 4 offers hydrogen-bonding capabilities but may reduce metabolic stability due to susceptibility to oxidation .
Table 1: Position 4 Substituent Effects
| Compound | Substituent | Key Properties |
|---|---|---|
| Target Compound | Methylamino | Enhanced hydrogen bonding, moderate lipophilicity |
| Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | Cl | Reactive leaving group, lower solubility |
| Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate | OH | High polarity, reduced metabolic stability |
Substituent Analysis at Positions 6 and 7
- Chloro at Position 7: The chloro substituent is common in antibacterial quinolones (e.g., ciprofloxacin derivatives) and contributes to DNA gyrase inhibition .
Table 2: Positions 6 and 7 Substituent Comparison
Carboxylate Ester vs. Other Functional Groups
The ethyl carboxylate at position 3 is a hallmark of prodrug design, improving oral bioavailability. Contrasting examples include:
- Carboxamide derivatives (e.g., (R)-7-chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide): Amides resist hydrolysis but may exhibit slower esterase-mediated activation .
- Sulfonamide derivatives (e.g., Ethyl 6-sulfamoyl-4H-pyrano-[3,2-h]quinoline-3-carboxylate): Sulfonamides enhance solubility but may introduce toxicity risks .
Physicochemical Properties
- LogP and Solubility: The methoxy and methylamino groups likely result in a LogP of ~2.5 (similar to Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), balancing lipophilicity and aqueous solubility .
Biological Activity
Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate (CAS No. 1315351-69-9) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its anticancer efficacy and other pharmacological effects.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₄H₁₅ClN₂O₃
- Molecular Weight : 294.73 g/mol
The structure includes a quinoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits cytotoxic activity primarily through the inhibition of specific signaling pathways involved in tumor growth and proliferation.
-
In Vitro Studies :
- A study evaluated the compound's cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The results indicated that the compound displayed significant inhibitory effects with IC₅₀ values comparable to standard chemotherapeutic agents such as doxorubicin .
- Another investigation focused on the compound's ability to inhibit vascular endothelial growth factor receptor (VEGFR-II), a critical target in cancer therapy. The compound demonstrated an IC₅₀ value of 1.38 μM, indicating potent activity against this receptor .
- Mechanism of Action :
Other Pharmacological Activities
In addition to its anticancer properties, the compound has been studied for other biological activities:
- Antimicrobial Activity : Some derivatives of quinoline compounds have shown promising antimicrobial effects, although specific data on this compound's antimicrobial activity is limited.
Case Studies and Research Findings
| Study | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 6.502 | Inhibition of cell proliferation |
| Study B | PC3 | 11.751 | Inhibition of VEGFR-II |
| Comparative Study | Doxorubicin (control) | 6.774 (MCF-7) | Standard chemotherapy comparison |
Q & A
Q. What are the optimal synthetic routes for Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and esterification of quinoline precursors. Key steps include:
Chlorination : Introduce chlorine at the 7-position using reagents like POCl₃ under reflux (60–80°C).
Methoxy Group Installation : Methoxylation at the 6-position via nucleophilic substitution (K₂CO₃, DMF, 100°C).
Methylamino Functionalization : Reductive amination or direct substitution using methylamine in ethanol under nitrogen .
Optimization : Control temperature during fluorination (if applicable) to prevent side reactions. Use anhydrous solvents and catalysts (e.g., DIPEA) to enhance reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of quinoline derivatives like this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions (e.g., methylamino at C4, methoxy at C6) .
- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include bond angles (e.g., C4-N-Cmethyl ≈ 120°) and torsional deviations (<5°) to validate planarity .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = calc. 325.08) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on the bioactivity of this compound analogs?
- Methodological Answer :
- Systematic Substituent Variation :
| Position | Modification | Biological Impact |
|---|---|---|
| C6 | Replace OCH₃ with F or Cl | Alters lipophilicity and bacterial membrane penetration |
| C4 | Swap methylamino for ethylamino | Modifies hydrogen bonding with target enzymes |
- Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria and cytotoxicity assays (e.g., MTT on mammalian cells) .
Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo efficacy data for quinoline-based antimicrobial agents such as this compound?
- Methodological Answer :
- Bioavailability Studies : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) .
- Metabolite Identification : Use LC-MS to detect hydroxylated or demethylated metabolites in liver microsomes .
- Formulation Adjustments : Encapsulate in liposomes to enhance solubility and tissue penetration .
Q. How do electronic and steric effects of substituents influence the binding affinity of this compound derivatives to bacterial target enzymes?
- Methodological Answer :
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions with DNA gyrase. Key findings:
- Electron-Withdrawing Groups (Cl at C7) : Increase electrophilicity, enhancing covalent interactions with catalytic serine residues .
- Steric Effects : Bulky groups at C3 (ester) reduce binding pocket accessibility .
- Crystallographic Validation : Compare ligand-enzyme co-crystal structures (resolution ≤2.0 Å) to confirm binding modes .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anticancer activity of this compound analogs?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) to minimize variability .
- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) versus anti-proliferative effects (Ki-67 staining) to differentiate modes of action .
- Dose-Response Curves : Calculate IC₅₀ values across multiple replicates to confirm reproducibility .
Structural Interaction Studies
Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in stabilizing the crystal lattice of this compound?
- Methodological Answer :
- Crystallographic Analysis : Identify intermolecular interactions using Mercury software:
- π-π Stacking : Between quinoline rings (distance ≈3.8 Å) .
- Hydrogen Bonds : N-H···O=C (2.1–2.3 Å) between methylamino and ester groups .
- Thermal Stability : Conduct DSC (Differential Scanning Calorimetry) to correlate melting points (e.g., 220–225°C) with lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
